molecular formula C19H25N3 B11569054 4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B11569054
M. Wt: 295.4 g/mol
InChI Key: GPUHMFCFZUBBBE-UHFFFAOYSA-N
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Description

4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multiple steps, starting with the preparation of the cyclohexyl and methyl-substituted precursors. The key steps include:

    Cyclization: Formation of the tricyclic core through cyclization reactions.

    Substitution: Introduction of the cyclohexyl and methyl groups via substitution reactions.

    Triazole Formation: Formation of the triazole ring through azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and cyclohexyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and substituted derivatives with different functional groups.

Scientific Research Applications

4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and polymers due to its stability and unique structure.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different tricyclic structures.

    Tetramethyl derivatives: Compounds with tetramethyl substitution but lacking the triazole ring.

    Triazole compounds: Other triazole-containing compounds with different substituents.

Uniqueness

4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene is unique due to its specific combination of cyclohexyl, tetramethyl, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

4-cyclohexyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C19H25N3/c1-12-10-17-19-15(4)22(16-8-6-5-7-9-16)14(3)18(19)13(2)20-21(17)11-12/h10-11,16H,5-9H2,1-4H3

InChI Key

GPUHMFCFZUBBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)C3=C(N(C(=C3C(=N2)C)C)C4CCCCC4)C

Origin of Product

United States

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